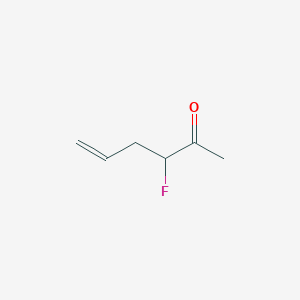

3-Fluoro-5-hexen-2-one

Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, are of immense importance in numerous sectors, including pharmaceuticals, agrochemicals, and materials science. wikipedia.orgnumberanalytics.com The incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.commdpi.comcas.cn This is due to the unique characteristics of the fluorine atom: it is the most electronegative element, yet it has a van der Waals radius comparable to that of a hydrogen atom. tandfonline.com

The carbon-fluorine bond is one of the strongest covalent single bonds in organic chemistry, contributing to the increased metabolic stability of many fluorinated drugs. chinesechemsoc.org It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine. chinesechemsoc.org The development of novel methods to introduce fluorine into organic molecules is a vibrant area of research, driven by the quest for new compounds with enhanced properties. mdpi.comchinesechemsoc.org

The Role of Unsaturated Ketones (Enones) as Synthetic Intermediates

α,β-Unsaturated ketones, commonly known as enones, are highly versatile building blocks in organic synthesis. numberanalytics.comarkat-usa.orgfiveable.me Their structure, which features a conjugated system of a carbonyl group and a carbon-carbon double bond, provides multiple reactive sites. numberanalytics.comfiveable.me This dual reactivity allows enones to participate in a wide array of chemical transformations. numberanalytics.com

Enones are characterized by two electrophilic centers: the carbonyl carbon and the β-carbon of the alkene. numberanalytics.com This allows them to undergo both 1,2-additions (direct attack at the carbonyl) and 1,4-conjugate additions (Michael additions) by nucleophiles. numberanalytics.com Furthermore, enones are excellent dienophiles in Diels-Alder reactions, facilitating the construction of complex cyclic systems. numberanalytics.com Their utility is demonstrated in the synthesis of numerous natural products and pharmaceuticals, including steroids and alkaloids. numberanalytics.com

Unique Electronic and Steric Perturbations Induced by Aliphatic Fluorine Substitution

The substitution of a hydrogen atom with fluorine in an aliphatic chain induces significant electronic and steric changes within a molecule. Fluorine's high electronegativity creates a strong dipole moment in the carbon-fluorine bond, leading to a polarized bond and influencing the acidity of nearby functional groups. ucd.iealfa-chemistry.com For example, the pKa of trifluoroacetic acid is significantly lower than that of acetic acid due to the electron-withdrawing nature of the trifluoromethyl group. ucd.ie

This strong inductive effect can alter the reactivity of adjacent functional groups. chinesechemsoc.org While the van der Waals radius of fluorine is only slightly larger than that of hydrogen, the increasing substitution of fluorine on a carbon atom can lead to notable steric demands. tandfonline.comresearchgate.net For instance, a trifluoromethyl group is considered to have a steric footprint similar to an ethyl group. researchgate.net In conjugated systems, fluorine substitution can lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can impact the molecule's electronic and photophysical properties. rsc.orgnih.govresearchgate.netresearchgate.netacs.org

Overview of Research Trajectories for 3-Fluoro-5-hexen-2-one and Related Fluorinated Conjugated Systems

Research into this compound and its analogs is driven by the desire to understand how the interplay between the fluorine atom and the enone system influences reactivity and potential applications. The synthesis of such molecules often involves the challenge of regioselective fluorination.

Studies on related fluorinated conjugated systems have shown that fluorine incorporation can modulate electronic properties, leading to materials with applications in electronics and optoelectronics. rsc.orgnih.gov The investigation of these compounds often involves computational studies, such as Density Functional Theory (DFT), to predict and understand their electronic structure and reactivity. nih.govresearchgate.net The synthesis and reactions of chiral fluorinated building blocks, including fluorinated ketones, are also an active area of research, with the aim of producing enantiomerically pure complex molecules. researchgate.net While specific research on this compound itself is not extensively documented in readily available literature, the principles derived from the study of similar fluorinated enones provide a framework for predicting its chemical behavior.

Strategies for Carbon-Fluorine Bond Formation at the C3 Position

The primary challenge in the synthesis of this compound lies in the selective introduction of a fluorine atom at the C3 position of a suitable precursor, such as 5-hexen-2-one. This can be achieved through two principal strategies: electrophilic fluorination, where the carbon acts as a nucleophile, and nucleophilic fluorination, where the carbon acts as an electrophile.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a direct method for introducing fluorine into organic molecules, often targeting electron-rich centers like enols or enolates. juniperpublishers.comorganicreactions.org For a precursor like 5-hexen-2-one, this involves the formation of an enolate intermediate, which then attacks an electrophilic fluorine source ("F+"). reddit.com This approach is widely used for the α-fluorination of carbonyl compounds. organic-chemistry.org

Reagents containing a nitrogen-fluorine (N-F) bond are the most common sources of electrophilic fluorine due to their stability, selectivity, and ease of handling compared to molecular fluorine. organicreactions.orgnih.gov These reagents provide a source of "F+" that reacts with electron-rich substrates. acsgcipr.org

Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a powerful and widely used N-F reagent for the fluorination of a variety of substrates, including ketones. acsgcipr.orgorganic-chemistry.org The reaction with a ketone precursor would typically proceed via its enol or enolate form. The direct fluorination of ketones like acetophenone derivatives has been achieved using such electrophilic reagents. organic-chemistry.org For the synthesis of this compound, its precursor, 5-hexen-2-one, could be converted to its enolate using a suitable base, which would then react with Selectfluor® to yield the desired product. Other notable N-F reagents include N-Fluorobenzenesulfonimide (NFSI), which is also effective for fluorinating enolate anions of ketones and esters. nih.govalfa-chemistry.com

| Reagent Name | Abbreviation | Characteristics |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Commercially available, powerful, and versatile reagent for various substrates. acsgcipr.orgorganic-chemistry.org |

| N-Fluorobenzenesulfonimide | NFSI | Effective for fluorinating enolates, carbanions, and silyl enol ethers. nih.govmdpi.com |

| N-Fluoropyridinium salts | N/A | Reactivity can be tuned by altering substituents on the pyridine ring. nih.gov |

Since the C3 position in this compound is a stereocenter, achieving enantioselectivity is a critical synthetic goal. This can be accomplished using either chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.org In this context, a precursor to this compound could be derivatized with a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam. wikipedia.orgsigmaaldrich.com The auxiliary would then direct the approach of the electrophilic fluorinating agent to one face of the enolate, leading to a diastereoselective fluorination. Subsequent removal of the auxiliary would yield the enantiomerically enriched α-fluoro ketone. sigmaaldrich.com

Catalytic Asymmetric Methods: The development of catalytic enantioselective fluorination has become a major focus in organic chemistry. nih.gov These methods avoid the need for stoichiometric chiral reagents and the extra steps of attaching and removing auxiliaries.

Metal-Based Catalysis: Chiral Lewis acid catalysts, formed from a metal salt and a chiral ligand, can activate the substrate and control the stereochemistry of the fluorination. An early breakthrough involved using a titanium-TADDOL complex to catalyze the fluorination of β-keto esters with up to 90% enantiomeric excess (ee). nih.govthieme-connect.comresearchgate.net Other successful systems include complexes of copper(II) with chiral bis(oxazoline) or spiro oxazoline ligands, which have been used for the highly enantioselective α-fluorination of both cyclic and acyclic β-keto esters. juniperpublishers.comthieme-connect.com Palladium complexes with chiral ligands have also been employed. acs.org

Organocatalysis and Phase-Transfer Catalysis: Organocatalysis provides a metal-free alternative for asymmetric fluorination. Chiral primary amines, often derived from cinchona alkaloids, can catalyze the α-fluorination of ketones via enamine intermediates with high levels of enantioselectivity (up to 98% ee). acs.orgprinceton.edu Another powerful strategy is chiral phase-transfer catalysis (PTC). In this approach, chiral quaternary ammonium salts, often derived from cinchona alkaloids or featuring a binaphthyl core, are used to shuttle the enolate from an aqueous or solid basic phase into the organic phase containing the electrophilic fluorine source, enabling a highly enantioselective reaction. acs.orgrsc.org This method has been successfully applied to the asymmetric fluorination of cyclic β-keto esters. rsc.org

| Catalyst System | Substrate Type | Fluorinating Agent | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ti/TADDOL Complex | β-Keto Esters | Selectfluor® | 62-90% | nih.govresearchgate.net |

| Cu(OTf)₂ / Chiral Spiro Oxazoline Ligands | α-Alkyl-β-keto esters | NFSI | High enantioselectivity | thieme-connect.com |

| Chiral Quaternary Ammonium Salt (Phase-Transfer Catalyst) | β-Keto Esters | NFSI | Up to 91% | acs.orgrsc.org |

| Primary Amine (Cinchona Alkaloid-derived) | Cyclic Ketones | NFSI | Up to 98% | acs.orgprinceton.edu |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the reaction of a nucleophilic fluoride source (F-) with an electrophilic carbon center. alfa-chemistry.com To synthesize this compound via this route, a precursor with a good leaving group (e.g., bromide, tosylate) at the C3 position, such as 3-bromo-5-hexen-2-one, is required. The reaction typically proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the reaction center. alfa-chemistry.com

The direct substitution of a leaving group with a fluoride anion is a common method for C-F bond formation. researchgate.net Alkali metal fluorides, particularly potassium fluoride (KF), are attractive reagents because they are inexpensive and readily available. acs.orgresearchgate.net However, the fluoride ion presents challenges: it is a small, highly electronegative anion that is strongly solvated by protic solvents, reducing its nucleophilicity. rsc.org Furthermore, in aprotic solvents, its poor solubility and high basicity can lead to competing elimination reactions. nih.gov

To overcome these issues, nucleophilic fluorination reactions with KF are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which solvate the potassium cation but leave the fluoride anion relatively "naked" and more nucleophilic. alfa-chemistry.comacsgcipr.org

Various strategies have been developed to enhance the solubility and nucleophilicity of the fluoride anion.

Fluoride Sources: Besides KF, other sources include cesium fluoride (CsF), which is more soluble but also more expensive, and tetraalkylammonium fluorides like tetrabutylammonium fluoride (TBAF). alfa-chemistry.comacsgcipr.org TBAF is soluble in organic solvents but is highly hygroscopic, and the presence of water diminishes its effectiveness. acsgcipr.org Complexes of hydrogen fluoride with organic bases, such as triethylamine-HF, are also used. alfa-chemistry.com

Activators and Phase-Transfer Catalysts: To improve the efficacy of inexpensive salts like KF, activators are often employed. Crown ethers, such as 18-crown-6, can complex the potassium cation, which brings the insoluble salt into the organic phase and liberates a more reactive fluoride anion. nih.gov This combination is effective for the fluorination of alkyl halides. nih.gov Phase-transfer catalysts serve a similar role, shuttling the fluoride anion into the organic reaction medium. ox.ac.uk Recently, bulky diols have been shown to increase the reactivity and selectivity of KF toward SN2 reactions by modulating the microsolvation of the fluoride ion. nih.gov Additionally, sterically hindered amines like diisopropylethylamine (DIPEA) can act as activators for certain fluoride reagents. acs.orgnih.gov

| Fluoride Source | Common Activator(s) | Solvent | Key Characteristics |

|---|---|---|---|

| Potassium Fluoride (KF) | 18-Crown-6, Phase-Transfer Catalysts, Bulky Diols | Polar Aprotic (DMF, DMSO, Acetonitrile) | Inexpensive but poorly soluble; activators are needed to enhance reactivity. researchgate.netnih.gov |

| Cesium Fluoride (CsF) | None typically required | Polar Aprotic (DMF, DMSO) | More soluble and reactive than KF but more expensive. alfa-chemistry.com |

| Tetrabutylammonium Fluoride (TBAF) | None | THF, Acetonitrile | Soluble in organic solvents, but hygroscopic and can be basic. acsgcipr.org |

| Triethylamine-Hydrogen Fluoride | None | Various | Liquid reagent, easier to handle than anhydrous HF. alfa-chemistry.com |

An exploration of the synthetic pathways toward this compound reveals a landscape of modern organic chemistry techniques. The introduction of a fluorine atom and the construction of the unsaturated carbon backbone each present unique challenges that are addressed through strategic methodological choices. This article delves into specific synthetic strategies, focusing on radical fluorination, the challenges of selectivity, and the application of olefin metathesis in building the core structure.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9FO |

|---|---|

Molecular Weight |

116.13 g/mol |

IUPAC Name |

3-fluorohex-5-en-2-one |

InChI |

InChI=1S/C6H9FO/c1-3-4-6(7)5(2)8/h3,6H,1,4H2,2H3 |

InChI Key |

LXAJQPAQDINXTH-UHFFFAOYSA-N |

SMILES |

CC(=O)C(CC=C)F |

Canonical SMILES |

CC(=O)C(CC=C)F |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Studies of 3 Fluoro 5 Hexen 2 One

Reactivity Profile of the Fluoro-Ketone Moiety

The fluoro-ketone group is the site of significant electronic effects that modulate its reactivity. The fluorine atom at the α-position to the carbonyl group introduces a powerful inductive effect, which has a profound impact on the electrophilicity of the carbonyl carbon and the acidity of the adjacent protons.

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. In 3-fluoro-5-hexen-2-one, this reaction is significantly influenced by the α-fluorine atom.

The presence of an α-fluorine atom has a multifaceted effect on the electrophilicity of the carbonyl carbon. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which is expected to increase the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack. nih.gov This increased reactivity has been observed in various α-halogenated ketones, which are generally more reactive towards nucleophilic addition than their non-halogenated counterparts. nih.govbeilstein-journals.org

However, there is also evidence to suggest that α-fluoro ketones can be less reactive than their α-chloro and α-bromo analogues in certain reactions, such as borohydride (B1222165) reduction. beilstein-journals.orgbrighton.ac.uk This reduced reactivity is attributed to conformational effects. For optimal orbital overlap and activation of the carbonyl group, the C-F bond should be orthogonal to the carbonyl group. Computational studies suggest that this conformation is disfavored in fluoro ketones, which may lead to a decrease in reactivity compared to other α-halogenated ketones. beilstein-journals.orgbrighton.ac.uk

The increased electrophilicity of the carbonyl carbon in α-fluoro ketones makes them good substrates for various nucleophilic addition reactions. For example, they readily react with nucleophiles like organometallic reagents and hydrides. nih.gov The reaction conditions, particularly the choice of nucleophile, are crucial to favor addition to the carbonyl group over other potential reactions like nucleophilic displacement of the fluorine atom. nih.gov

Nucleophilic addition to the carbonyl group of this compound, which has a stereocenter at the α-carbon, can lead to the formation of diastereomeric products. The stereochemical outcome of such additions is influenced by the steric and electronic environment around the carbonyl group. The change in hybridization of the carbonyl carbon from sp² to sp³ during the reaction transforms the trigonal planar geometry into a tetrahedral one, creating a new chiral center if the two groups attached to the carbonyl are not identical. libretexts.orglibretexts.org

In non-enzymatic reactions, the nucleophile can attack from either face of the planar carbonyl group, potentially leading to a mixture of stereoisomers. libretexts.org However, the presence of the α-fluorine and the adjacent methyl group can create a steric bias, favoring attack from the less hindered face. The relative stereochemistry of the product will depend on the specific nucleophile and reaction conditions. For instance, in reactions with sterically demanding nucleophiles, a higher degree of stereoselectivity might be observed.

The presence of the α-fluorine atom also significantly affects the enolization of this compound and the stability and reactivity of the resulting enolate.

Enolates are formed by the deprotonation of the α-carbon to a carbonyl group. masterorganicchemistry.com For an unsymmetrical ketone like this compound, two different enolates can potentially form: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed faster by removing the more accessible, less sterically hindered proton, while the thermodynamic enolate is the more stable, more substituted enolate. wikipedia.orgyoutube.com

In the case of this compound, deprotonation can occur at the C1 methyl group or the C3 methine group. The acidity of the C3 proton is increased by the electron-withdrawing effect of the adjacent fluorine atom. However, the stability of the resulting enolate is a complex issue. While the inductive effect of fluorine can stabilize the negative charge of the enolate, there can also be destabilizing effects due to lone pair repulsion between fluorine and the enolate oxygen. masterorganicchemistry.com The stability of an enolate is also influenced by the degree of substitution of the double bond. fiveable.me

The regioselective formation of a specific enolate can be controlled by the choice of base and reaction conditions. wikipedia.orgyoutube.com A bulky, non-nucleophilic base at low temperature will favor the formation of the kinetic enolate, whereas a smaller base at higher temperatures will lead to the more stable thermodynamic enolate. youtube.com

Enolization and Enolate Chemistry Adjacent to Fluorine

Reactivity of the Terminal Alkene Functionality

The terminal alkene in this compound provides a second site for chemical transformations. Alkenes are known to undergo a variety of reactions, including electrophilic additions, oxidations, and reductions. pressbooks.pub The reactivity of the terminal alkene in this specific molecule can be influenced by the presence of the fluoro-ketone moiety, although this effect is likely to be less pronounced due to the separation by a methylene (B1212753) group.

Typical reactions of the terminal alkene include:

Electrophilic Addition: The double bond can be attacked by electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst) to form addition products.

Oxidation: The alkene can be oxidized to form epoxides (using peroxy acids), diols (using osmium tetroxide or cold, dilute potassium permanganate), or cleaved to form carbonyl compounds (using ozone or hot, concentrated potassium permanganate). pressbooks.pub

Reduction: The double bond can be hydrogenated to an alkane using a metal catalyst such as palladium, platinum, or nickel.

Radical Reactions: The alkene can participate in radical addition reactions.

The presence of the fluoro-ketone could potentially influence the regioselectivity of these reactions through long-range electronic effects, but steric factors are likely to be more dominant.

Data Tables

Table 1: Comparison of Carbonyl Reactivity in Halogenated Ketones

| Compound | Relative Reactivity towards Borohydride Reduction | Reference |

| α-Fluoro Ketone | Less reactive than chloro and bromo derivatives | beilstein-journals.org |

| α-Chloro Ketone | More reactive than fluoro derivative | beilstein-journals.org |

| α-Bromo Ketone | More reactive than fluoro derivative | beilstein-journals.org |

| Non-halogenated Ketone | Significantly less reactive than halogenated derivatives | beilstein-journals.org |

Table 2: Factors Influencing Enolate Formation

| Factor | Kinetic Enolate | Thermodynamic Enolate | Reference |

| Base | Bulky, non-nucleophilic (e.g., LDA) | Smaller (e.g., NaH, alkoxides) | wikipedia.orgyoutube.com |

| Temperature | Low | High | youtube.com |

| Product Stability | Less substituted, less stable | More substituted, more stable | wikipedia.orgfiveable.me |

| Formation Rate | Faster | Slower | wikipedia.org |

Electrophilic Additions to the C5-C6 Double Bond

The terminal alkene of this compound readily undergoes electrophilic addition reactions. In these reactions, the π electrons of the double bond act as a nucleophile, attacking an electrophilic species. The mechanism typically proceeds through a carbocation intermediate.

The regioselectivity of these additions generally follows Markovnikov's rule, where the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms (C6). This leads to the formation of the more stable secondary carbocation at the C5 position. The subsequent attack by a nucleophile at C5 yields the final product. The strong electron-withdrawing inductive effect of the distant α-fluoroketone moiety slightly destabilizes the carbocation intermediate, which can influence the reaction rate compared to a simple alkene, but does not typically alter the regiochemical outcome. libretexts.org

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Electrophile | Nucleophile | Predicted Major Product |

|---|---|---|---|

| HBr | H⁺ | Br⁻ | 5-Bromo-3-fluorohexan-2-one |

| HCl | H⁺ | Cl⁻ | 5-Chloro-3-fluorohexan-2-one |

| H₂O, H₂SO₄ (cat.) | H⁺ | H₂O | 3-Fluoro-5-hydroxyhexan-2-one |

Radical Additions to the Olefin

In the presence of a radical initiator (e.g., peroxides) or under photochemical conditions, the C5-C6 double bond can undergo radical addition. Unlike electrophilic additions, these reactions often exhibit anti-Markovnikov regioselectivity.

For instance, the radical addition of hydrogen bromide proceeds via a free-radical chain mechanism. A bromine radical (Br•), generated from the initiator, adds to the C6 carbon of the alkene. This addition generates the more stable secondary carbon radical at the C5 position. This radical intermediate then abstracts a hydrogen atom from HBr to form the final product, 6-bromo-3-fluorohexan-2-one, and regenerates a bromine radical to continue the chain reaction.

Table 2: Comparison of HBr Addition to this compound

| Reaction Type | Conditions | Intermediate | Regioselectivity | Major Product |

|---|---|---|---|---|

| Electrophilic Addition | No initiator | Secondary Carbocation (C5) | Markovnikov | 5-Bromo-3-fluorohexan-2-one |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

The C5-C6 double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com The Diels-Alder reaction involves the concerted interaction between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com

The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. In this compound, the α-fluoroketone portion of the molecule exerts a significant electron-withdrawing inductive effect, which reduces the electron density of the C5-C6 π-bond. This electronic feature makes it a competent dienophile for reactions with electron-rich dienes. For example, a reaction with 1,3-butadiene (B125203) would be expected to yield a substituted cyclohexene (B86901) derivative.

Interplay of Fluorine, Ketone, and Alkene Moieties on Overall Reactivity

The chemical properties of this compound are not merely a sum of its individual functional groups but are a result of their electronic interplay.

Inductive and Resonance Effects of Fluorine

Fluorine is the most electronegative element, and its presence at the C3 position has a profound impact on the molecule's reactivity. The primary electronic contribution is a strong negative inductive effect (-I), where fluorine withdraws electron density through the sigma bonds. beilstein-journals.orgnih.gov This effect polarizes the C-F bond and has a cascading effect along the carbon chain, making the carbonyl carbon at C2 more electrophilic and thus more susceptible to nucleophilic attack compared to its non-fluorinated analog. beilstein-journals.org

While fluorine possesses lone pairs of electrons that could participate in a positive resonance effect (+R), this effect is generally weak for fluorine and is significantly overshadowed by its powerful inductive effect. Computational studies on similar α-fluoroketones suggest that repulsion between fluorine's lone pairs and the carbonyl π-system can influence the molecule's conformational preferences, which in turn may affect its reactivity. nih.gov

Modulation of Michael Addition Reactivity by Fluorine

It is critical to note that this compound, as structured, is not a Michael acceptor. The Michael addition reaction requires a nucleophile to add to an α,β-unsaturated carbonyl compound. wikipedia.org In this compound, the C=C double bond is at the C5-C6 position and is not conjugated with the C2-ketone.

However, the α-fluoro substituent significantly modulates the reactivity of the ketone moiety in ways that are relevant to conjugate addition chemistry. The strong inductive effect of fluorine increases the acidity of the adjacent α-protons (on C1 and C4) by stabilizing the conjugate base (enolate). This enhanced acidity facilitates the formation of the enolate, which can then act as a potent nucleophile (a Michael donor) in reactions with other Michael acceptors. The incorporation of fluorine is known to have a significant impact on the electronic properties of organic compounds, which in turn modulates their reactivity in various chemical transformations. researchgate.netresearchgate.net

Direct kinetic studies of Michael additions to this compound are not applicable, as it is not a Michael acceptor. However, to understand the kinetic influence of α-fluorination on Michael-type reactivity, one can examine studies on analogous compounds that are true Michael acceptors (i.e., α-fluoro-α,β-unsaturated ketones).

Kinetic studies on such related systems demonstrate the powerful electronic effect of the fluorine atom. The rate of nucleophilic addition is influenced by the electrophilicity of the β-carbon, which is enhanced by the fluorine's inductive withdrawal. While specific kinetic data for this compound is not available due to its structure, the following table presents hypothetical comparative data based on general principles observed in related fluorinated systems to illustrate the expected kinetic impact. nih.gov

Table 3: Hypothetical Kinetic Data for Michael Addition of a Thiol Nucleophile This table illustrates the expected kinetic trends for analogous conjugated systems and is not based on experimental data for this compound itself.

| Michael Acceptor (Analogous System) | Relative Rate Constant (k_rel) | Rationale |

|---|---|---|

| Hex-3-en-2-one | 1 | Baseline reactivity of a non-fluorinated α,β-unsaturated ketone. |

This illustrates that in a conjugated system, an α-fluoro group would be expected to significantly accelerate the rate of Michael addition due to its powerful electron-withdrawing nature.

Intramolecular Cyclization Reactions

There is no available scientific literature detailing the intramolecular cyclization reactions of this compound. The presence of both a nucleophilic double bond and an electrophilic carbonyl group, influenced by the electron-withdrawing fluorine atom, suggests the potential for various cyclization pathways under suitable conditions (e.g., acid or base catalysis, or thermal activation). However, no studies have been published that investigate or document such reactions for this specific molecule.

Detailed Mechanistic Investigations of Key Transformations

A comprehensive search for mechanistic studies on the transformations of this compound yielded no specific results. The following sub-sections reflect the absence of data in these specialized areas of chemical research.

Reaction Pathway Elucidation

There are no published studies elucidating the reaction pathways of this compound. Research in this area would typically involve computational modeling and experimental analysis to map the energetic profiles of potential reactions, but such work has not been reported for this compound.

Kinetic Studies and Reaction Rate Determination

No kinetic studies or data on the reaction rates of this compound have been documented. Consequently, there is no information regarding the factors that influence the speed of its potential transformations, such as temperature, concentration, and catalyst effects.

Chemical Transformations of this compound Leading to Complex Structures

There is a lack of published research demonstrating the use of this compound as a building block in the synthesis of more complex molecules. While its structure suggests it could be a precursor for various fluorinated organic compounds, its application in this regard has not been reported in the scientific literature.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F in this case—one can deduce the connectivity and spatial relationships of the atoms.

A proton (¹H) NMR spectrum of 3-Fluoro-5-hexen-2-one would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons, a phenomenon known as spin-spin coupling.

Based on the structure (CH₃-CO-CHF-CH₂-CH=CH₂), the following proton signals would be anticipated:

Methyl Protons (H-1): A singlet or a doublet (due to coupling with fluorine) for the three protons of the methyl group adjacent to the carbonyl. Its chemical shift would be in the range of δ 2.1-2.4 ppm.

Methine Proton (H-3): A complex multiplet for the single proton on the carbon bearing the fluorine atom. This complexity arises from coupling to the protons on the adjacent methylene (B1212753) group (H-4) and the fluorine atom. The presence of the electronegative fluorine and carbonyl group would shift this signal significantly downfield.

Methylene Protons (H-4): These two protons would likely appear as a complex multiplet due to coupling with the methine proton (H-3) and the adjacent vinyl proton (H-5).

Vinyl Protons (H-5, H-6): The three protons of the vinyl group (-CH=CH₂) would produce characteristic signals in the δ 5.0-6.0 ppm region. The geminal (on the same carbon), cis, and trans couplings between these protons would result in complex splitting patterns, typically a multiplet for the H-5 proton and two separate multiplets for the terminal H-6 protons.

A hypothetical data table of expected ¹H NMR characteristics is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-1 (CH₃) | ~2.2 | d (doublet) |

| H-3 (CHF) | Downfield | ddd (doublet of doublet of doublets) |

| H-4 (CH₂) | Mid-range | m (multiplet) |

| H-5 (=CH) | ~5.7-6.0 | m (multiplet) |

| H-6 (=CH₂) | ~5.0-5.3 | m (multiplet) |

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique. The ¹⁹F NMR spectrum of this compound would provide direct evidence of the fluorine atom's chemical environment. A single resonance would be expected, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly dependent on its electronic surroundings. The key feature would be its coupling to adjacent protons, primarily the methine proton at C-3 and potentially weaker, longer-range couplings to the protons at C-4. This would result in the fluorine signal appearing as a multiplet, providing crucial confirmation of its position in the molecule.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. Without experimental data, it is not possible to address any reported discrepancies. However, a standard ¹³C NMR spectrum would be expected to show six signals corresponding to the six carbon atoms.

The presence of the fluorine atom would cause the signal for the carbon it is attached to (C-3) to appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The adjacent carbons (C-2 and C-4) would also show smaller couplings (²JCF).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C-1 (CH₃) | ~25-30 | Possible small ³JCF |

| C-2 (C=O) | >200 | ²JCF |

| C-3 (CHF) | ~80-95 | Large ¹JCF |

| C-4 (CH₂) | ~35-45 | ²JCF |

| C-5 (=CH) | ~130-135 | No significant coupling |

| C-6 (=CH₂) | ~115-120 | No significant coupling |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would appear between signals of protons that are coupled to each other, for instance, between H-3 and H-4, and between H-4 and H-5, confirming the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, providing information about the molecule's three-dimensional structure and conformation.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

High-resolution mass spectrometry (HRMS) measures the mass of an ion with very high accuracy. This allows for the determination of the elemental composition of the ion. For this compound, the exact mass can be calculated from its molecular formula, C₆H₉FO.

The calculated monoisotopic mass is 116.063743068 Da. nih.govchemspider.com An experimental HRMS measurement would be expected to yield a value extremely close to this calculated mass, thereby confirming the molecular formula of the compound.

The analysis of the fragmentation pattern in a standard mass spectrum would provide further structural proof. Common fragmentation pathways for ketones include alpha-cleavage (breaking the bond adjacent to the carbonyl group) and McLafferty rearrangements. The presence of the vinyl group would also influence the fragmentation, likely leading to the loss of an allyl radical.

Fragmentation Pathways and Structural Information Derived from MS/MS

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is unique to the compound's structure and can be used for its identification. For this compound (molar mass: 116.13 g/mol ), several key fragmentation pathways can be predicted based on the principles of mass spectrometry for ketones. nih.gov

Alpha-Cleavage: One of the most common fragmentation pathways for ketones is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. youtube.com For this compound, two primary alpha-cleavage pathways are possible:

Cleavage 'a': Loss of the methyl group (•CH₃) would result in the formation of a resonance-stabilized acylium ion with a mass-to-charge ratio (m/z) of 101.

Cleavage 'b': Cleavage of the bond between the carbonyl carbon and the fluorinated carbon would lead to the formation of an acylium ion (CH₃CO⁺) with an m/z of 43 and a fluorinated allyl radical. The peak at m/z 43 is often a prominent peak in the mass spectra of methyl ketones.

McLafferty Rearrangement: The McLafferty rearrangement is another characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen atom. This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-carbon-carbon bond. youtube.com In the case of this compound, a McLafferty-type rearrangement could potentially occur, leading to the elimination of a neutral ethene molecule (C₂H₄) and the formation of a radical cation with an m/z of 88.

Other Fragmentations: The presence of the fluorine atom and the double bond can also influence the fragmentation pattern. Loss of a fluorine atom (•F) could lead to a fragment ion at m/z 97. Cleavage of the allyl group (•C₃H₅) could result in a fragment ion at m/z 75.

Tandem mass spectrometry (MS/MS) can be employed to further investigate these fragmentation pathways. By selecting a specific parent ion and subjecting it to collision-induced dissociation (CID), the daughter ions produced can provide more detailed structural information.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Possible Fragment Ion | Proposed Fragmentation Pathway |

| 116 | [C₆H₉FO]⁺˙ | Molecular Ion (M⁺˙) |

| 101 | [C₅H₆FO]⁺ | Alpha-cleavage (loss of •CH₃) |

| 97 | [C₆H₉O]⁺ | Loss of •F |

| 88 | [C₄H₅FO]⁺˙ | McLafferty Rearrangement (loss of C₂H₄) |

| 75 | [C₃H₄FO]⁺ | Loss of •C₃H₅ |

| 43 | [C₂H₃O]⁺ | Alpha-cleavage (formation of acylium ion) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Purity Determination: The purity of a synthesized sample of this compound can be effectively assessed using GC-MS. A pure sample should ideally exhibit a single peak in the gas chromatogram. The retention time of this peak is a characteristic property of the compound under the specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). The mass spectrum corresponding to this peak should match the expected fragmentation pattern of this compound. The presence of additional peaks in the chromatogram would indicate the presence of impurities, which could be starting materials, byproducts, or constitutional isomers. mdpi.com The mass spectra of these impurity peaks can aid in their identification.

Reaction Monitoring: GC-MS is also a valuable technique for monitoring the progress of the synthesis of this compound. By taking aliquots of the reaction mixture at different time intervals and analyzing them by GC-MS, one can track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the product. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

Characteristic Vibrational Frequencies of C=O, C=C, and C-F Bonds

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups: the carbonyl group (C=O), the carbon-carbon double bond (C=C), and the carbon-fluorine bond (C-F).

C=O Stretch: The carbonyl group of a ketone typically exhibits a strong absorption band in the region of 1700-1725 cm⁻¹. The exact position can be influenced by conjugation and the presence of electronegative substituents. For this compound, the C=O stretching vibration is expected in this range.

C=C Stretch: The carbon-carbon double bond of the vinyl group will give rise to a stretching vibration in the region of 1640-1680 cm⁻¹. This peak is generally of medium intensity.

C-F Stretch: The carbon-fluorine bond is a strong polar bond, and its stretching vibration results in a strong absorption band in the region of 1000-1400 cm⁻¹. The exact frequency can vary depending on the nature of the carbon atom to which the fluorine is attached.

Table 2: Predicted Characteristic Infrared Frequencies for this compound

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1700 - 1725 | Strong |

| Alkene (C=C) | Stretch | 1640 - 1680 | Medium |

| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 | Strong |

| C-H (sp²) | Stretch | 3010 - 3095 | Medium |

| C-H (sp³) | Stretch | 2850 - 2960 | Medium |

Advanced Spectroscopic Methods

Beyond the fundamental techniques of MS and IR spectroscopy, more advanced methods can provide deeper insights into the stereochemistry and absolute configuration of chiral molecules like this compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analysis (if applicable)

Since this compound possesses a chiral center at the C3 position, it is expected to be optically active. Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful technique for studying chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org

The ECD spectrum of an α,β-unsaturated ketone is often characterized by Cotton effects corresponding to the n→π* and π→π* electronic transitions of the chromophore. rsc.org The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule. Empirical rules, such as the Octant Rule for ketones, can be used to correlate the sign of the Cotton effect with the absolute configuration of the chiral centers in the vicinity of the chromophore. stackexchange.comacs.org Therefore, experimental ECD analysis of an enantiomerically pure sample of this compound, coupled with theoretical calculations, could be used to determine its absolute configuration.

X-Ray Crystallography of Derivatives for Absolute Configuration (if feasible)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. However, this technique requires a single crystal of the compound, which can be challenging to obtain, especially for liquids or low-melting solids.

If this compound itself does not readily form suitable crystals, a common strategy is to prepare a crystalline derivative. For example, reaction of the ketone with a chiral derivatizing agent that is known to crystallize well can yield a solid derivative. The X-ray crystal structure of this derivative would reveal the relative stereochemistry of all chiral centers. If the absolute configuration of the derivatizing agent is known, the absolute configuration of the this compound moiety can be unambiguously determined.

Theoretical and Computational Chemistry Studies on 3 Fluoro 5 Hexen 2 One

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which in turn dictate the molecule's reactivity and physical properties.

Geometry Optimization and Conformational Analysis

The initial step in a computational study involves determining the most stable three-dimensional structure of the molecule, known as geometry optimization. For a flexible molecule like 3-Fluoro-5-hexen-2-one, which has several rotatable bonds, a conformational analysis is crucial. This analysis would identify various low-energy conformers and the energetic barriers between them. However, specific studies detailing the optimized geometries, bond lengths, bond angles, and dihedral angles for the conformers of this compound have not been found in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis (e.g., LUMO energies for electrophilicity)

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the LUMO is an indicator of a molecule's electrophilicity. A lower LUMO energy suggests a greater ability to accept electrons. While the principles of FMO analysis are broadly applicable, specific calculated HOMO and LUMO energy values and their distribution for this compound are not documented in available research.

Atomic Charges and Electrostatic Potential Maps

The distribution of electron density in a molecule can be visualized through atomic charges and electrostatic potential (ESP) maps. These tools help to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. An ESP map for this compound would be expected to show negative potential (typically colored red) around the oxygen and fluorine atoms and positive potential (typically colored blue) around the hydrogen atoms. However, specific calculated atomic charges and published ESP maps for this compound are not available.

Prediction and Validation of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure and properties of a molecule.

DFT-Based NMR Chemical Shift Calculations and Comparison with Experimental Data

Density Functional Theory (DFT) is a powerful method for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations can aid in the assignment of experimental NMR spectra. A computational study on this compound would involve calculating the 1H, 13C, and 19F NMR chemical shifts and comparing them to experimentally obtained spectra to validate the computed structure. At present, there are no published studies that present a comparison between DFT-calculated and experimental NMR data for this specific molecule.

Vibrational Frequency Predictions and IR/Raman Spectra Simulation

Computational chemistry can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) and Raman spectrum. These theoretical spectra can be invaluable for interpreting experimental vibrational spectra. A theoretical investigation of this compound would provide the predicted frequencies and intensities of its vibrational modes. However, such specific computational data and simulated IR and Raman spectra for this compound are not found in the existing scientific literature.

Computational Elucidation of Reaction Mechanisms and Kinetics

The reactivity of this compound, an α-fluoro-α,β-unsaturated ketone, is a subject of significant interest in computational chemistry. Theoretical studies provide a molecular-level understanding of its reaction mechanisms and kinetics, which is crucial for predicting its behavior in various chemical transformations. The presence of a fluorine atom at the α-position to the carbonyl group, along with the conjugated C=C bond, introduces unique electronic features that govern its reactivity, particularly in nucleophilic addition reactions.

A primary focus of computational studies on this compound involves the elucidation of reaction pathways for nucleophilic additions, a common reaction for α,β-unsaturated carbonyl compounds. masterorganicchemistry.com Density Functional Theory (DFT) is a prevalent method for these investigations, often employing functionals like B3LYP with a suitable basis set such as 6-31+G(d) to accurately model the electronic structure. fiu.edu

Transition state (TS) searches are performed to locate the saddle points on the potential energy surface that connect reactants to products. fiu.edu For a reaction such as the Michael addition of a nucleophile (e.g., a cyanide anion) to this compound, two primary pathways are considered: the 1,4-conjugate addition to the β-carbon and the 1,2-direct addition to the carbonyl carbon. libretexts.org

The search for the transition state can be initiated by methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method, which interpolates a path between the reactant and product geometries. Once a candidate TS is located, frequency calculations are performed to verify that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. fiu.edu

The energy difference between the transition state and the reactants defines the activation energy barrier (ΔE‡). The fluorination at the α-carbon is known to enhance the electrophilicity of the carbonyl group and the conjugated system, which can influence these energy barriers. acs.org

Below is a hypothetical data table illustrating the calculated activation energies for the 1,2- versus 1,4-addition of a model nucleophile to this compound.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1,2-Addition | TS_1,2 | 15.8 |

| 1,4-Addition (Michael Addition) | TS_1,4 | 12.3 |

This table is illustrative and based on general principles of α,β-unsaturated ketone reactivity.

While transition state theory provides a static picture of the reaction barrier, reaction dynamics simulations offer insights into the time-evolution of the chemical system. Ab initio molecular dynamics (AIMD) simulations can be employed to trace the trajectory of the reacting molecules "on the fly" as they approach the transition state and proceed to the product.

These simulations can reveal non-statistical dynamic effects, where the system may not follow the minimum energy path predicted by static calculations. For this compound, such simulations could explore how vibrational energy in specific modes of the nucleophile or the ketone influences the reaction outcome and rate.

Reaction path analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, confirms that a located transition state indeed connects the intended reactants and products. The IRC path maps the minimum energy pathway from the transition state down to the reactant and product energy wells, providing a detailed view of the geometric changes throughout the reaction.

Computational studies are instrumental in explaining the regioselectivity (1,2- vs. 1,4-addition) and stereoselectivity of reactions involving this compound. The regioselectivity is often governed by kinetic control, where the pathway with the lower activation energy is favored. fiu.edu The presence of the electron-withdrawing fluorine atom can significantly influence the charge distribution and the energies of the LUMO (Lowest Unoccupied Molecular Orbital) of the molecule, thereby affecting the site of nucleophilic attack. researchgate.net

Stereoselectivity in reactions such as nucleophilic addition to the carbonyl carbon or the β-carbon can also be investigated. If a chiral nucleophile is used, or if the reaction creates a new stereocenter, computational models can predict the favored diastereomer or enantiomer by comparing the activation energies of the transition states leading to the different stereoisomers.

The following table illustrates a hypothetical analysis of the factors influencing regioselectivity in the addition of a nucleophile to this compound.

| Carbon Atom | Mulliken Partial Charge | LUMO Coefficient | Favored Attack |

|---|---|---|---|

| C2 (Carbonyl) | +0.45 | 0.28 | 1,2-Addition (Hard Nucleophiles) |

| C4 (β-carbon) | +0.15 | 0.42 | 1,4-Addition (Soft Nucleophiles) |

This table presents illustrative data based on frontier molecular orbital theory principles.

Solvent Effects on Reactivity and Conformational Landscape

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the stability of different molecular conformations. nih.gov For this compound, computational studies can model these solvent effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions like hydrogen bonding. rsc.org

Solvent polarity can influence the relative energies of the reactants, transition states, and products. For instance, a polar solvent would be expected to stabilize a more polar transition state, potentially lowering the activation energy barrier compared to a nonpolar solvent.

Furthermore, the conformational landscape of this compound, which describes the relative energies of its different spatial arrangements (conformers), can be significantly affected by the solvent. A conformational search using computational methods can identify the most stable conformers in different solvent environments. nih.gov

The table below provides a hypothetical example of how solvent polarity might affect the calculated activation energy for a reaction involving this compound.

| Solvent | Dielectric Constant (ε) | Calculated ΔE‡ (kcal/mol) |

|---|---|---|

| Hexane (Nonpolar) | 1.9 | 14.5 |

| Dichloromethane (Polar Aprotic) | 9.1 | 12.8 |

| Water (Polar Protic) | 78.4 | 11.5 |

This table is for illustrative purposes.

Comparative Theoretical Studies with Non-Fluorinated and Isomeric Analogs

To better understand the specific role of the fluorine atom, comparative computational studies between this compound and its non-fluorinated analog, 5-hexen-2-one, are highly informative. Such studies can quantify the electronic and steric effects of fluorine on the molecule's geometry, reactivity, and spectroscopic properties.

For example, by comparing the calculated activation energies for a given reaction, one can isolate the kinetic impact of the α-fluoro substituent. The fluorine atom's strong electron-withdrawing nature is expected to increase the electrophilicity of the carbonyl carbon and the β-carbon, likely leading to lower activation barriers for nucleophilic attack compared to the non-fluorinated analog. acs.org

Comparative studies can also be extended to isomeric analogs of this compound, such as 4-fluoro-5-hexen-2-one or 6-fluoro-5-hexen-2-one. These investigations would help to deconvolute the effects of fluorine substitution at different positions within the carbon skeleton, providing a comprehensive understanding of structure-reactivity relationships.

Below is a hypothetical comparative data table for the activation energies of nucleophilic addition to this compound and its non-fluorinated analog.

| Compound | Reaction Pathway | Calculated ΔE‡ (kcal/mol) |

|---|---|---|

| This compound | 1,4-Addition | 12.3 |

| 5-Hexen-2-one | 1,4-Addition | 16.1 |

This table is illustrative and highlights the expected activating effect of the α-fluoro group.

Lack of Documented Applications for this compound in Advanced Synthesis and Materials Science

Following a comprehensive review of scientific literature and chemical databases, there is a notable absence of published research detailing the specific applications of the compound This compound in the advanced fields of organic synthesis and materials science as outlined in the requested article structure. While the compound is cataloged, indicating its synthesis is possible, its utility as a key building block or functional material does not appear to be documented in readily accessible scientific sources.

The fields of fluorinated carbo- and heterocyclic compound synthesis, complex polyketide-like structure assembly, and the development of novel carbon-carbon bond formations are active areas of research. nih.govbeilstein-journals.orge-bookshelf.de Similarly, the creation of new fluorination methodologies and the synthesis of specialized fluorinated polymers are of significant interest to the chemical community. umn.edubeilstein-journals.orgnih.gov However, the specific role and reactivity of this compound within these domains have not been described.

General methodologies often employ fluorinated substrates, such as α,β-unsaturated ketones, for cycloaddition reactions to form heterocyclic systems. nih.gov Likewise, the incorporation of fluorine into polymers is a well-established strategy to tailor material properties, typically achieved by polymerizing fluorinated monomers. nih.govcore.ac.uk Despite the existence of these general principles, there are no specific examples or data sets that feature this compound.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the advanced applications of this compound in the specified areas. The absence of research findings prevents a substantive discussion on its use as a synthetic building block, its role in new fluorination methods, or its application in polymer chemistry.

Advanced Applications of 3 Fluoro 5 Hexen 2 One in Organic Synthesis and Materials Science

Application in Catalysis Research (e.g., as a ligand component or chiral scaffold, if applicable)

The exploration of fluorinated organic molecules in catalysis is an active field, driven by the unique electronic properties that fluorine atoms impart to a molecule. These properties can influence the steric and electronic environment of a catalytic center, potentially enhancing selectivity and reactivity. In principle, a molecule like 3-Fluoro-5-hexen-2-one, which possesses a stereocenter and multiple functional groups (a ketone, a carbon-carbon double bond, and a carbon-fluorine bond), has the structural attributes that could be exploited in the design of new chiral ligands or organocatalysts.

For instance, the ketone functionality could be used for the coordination of a metal center, while the chiral center at the C3 position could induce stereoselectivity in catalytic transformations. The vinyl group offers a site for potential polymerization or further functionalization to attach the molecule to a solid support or a larger catalytic framework.

Future Research Directions and Emerging Avenues for 3 Fluoro 5 Hexen 2 One

Development of More Sustainable and Efficient Synthetic Routes (e.g., biocatalytic, photocatalytic)

Future research will likely focus on developing greener and more efficient methods for the synthesis of 3-Fluoro-5-hexen-2-one. Traditional fluorination methods often rely on harsh reagents and conditions. Modern synthetic strategies, however, are increasingly leaning towards sustainable approaches.

Biocatalytic Routes: The use of enzymes for selective fluorination is a rapidly advancing field. mdpi.comacs.org Enzymes such as fluorinases, which can form carbon-fluorine bonds directly, represent a promising, albeit challenging, avenue for the synthesis of compounds like this compound. acs.org Additionally, other enzymes could be employed to construct the carbon skeleton or introduce the fluorine atom indirectly. For instance, ene reductases have been shown to be effective in the asymmetric reduction of α-fluoroenones, suggesting that biocatalytic methods could be developed for the stereoselective synthesis of chiral variants of this compound. researchgate.net Transaminases have also demonstrated the ability to defluorinate α-fluoroketones, a promiscuous activity that could potentially be engineered in reverse for synthetic purposes. nih.gov

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity. Photocatalytic methods for the synthesis of fluoroketones are being actively developed. rsc.org These approaches could be adapted for the synthesis of this compound, potentially through the fluorination of a suitable precursor under visible light irradiation.

| Synthetic Route | Potential Advantages | Key Challenges |

| Biocatalytic | High selectivity (enantio- and regioselectivity), mild reaction conditions, reduced environmental impact. researchgate.net | Enzyme discovery and engineering, substrate scope limitations, scalability. |

| Photocatalytic | Mild reaction conditions, use of abundant light energy, high functional group tolerance. | Catalyst design and cost, optimization of reaction conditions, potential for side reactions. |

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The bifunctional nature of this compound opens the door to a wide range of chemical transformations, many of which remain to be explored. The α-fluoro ketone moiety is a versatile electrophile, reactive towards both nucleophilic addition to the carbonyl group and SN2 displacement of the fluorine atom. researchgate.netnih.gov The terminal alkene provides a site for a plethora of addition and cycloaddition reactions.

Future research could investigate:

Intramolecular Reactions: The proximity of the alkene and the α-fluoro ketone functionalities could enable novel intramolecular cyclization reactions, leading to the formation of fluorinated carbocyclic and heterocyclic structures.

Tandem Reactions: The development of one-pot reactions where both the alkene and the ketone functionalities react sequentially would be a highly efficient strategy for building molecular complexity.

Asymmetric Transformations: The development of catalytic asymmetric reactions targeting either the ketone or the alkene would provide access to valuable chiral building blocks. For example, enantioselective allylic alkylation of related α-fluoro-β-ketoesters has been achieved, suggesting similar transformations could be developed for this compound. acs.org

Enzymatic Transformations: Exploring the reactivity of this compound with various enzymes could lead to the discovery of novel biocatalytic transformations. For instance, transaminases have been shown to catalyze the hydrodefluorination of α-fluoroketones. researchgate.net

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A thorough understanding of the conformational and electronic properties of this compound is crucial for predicting and rationalizing its reactivity. Advanced spectroscopic and computational methods will be indispensable in this endeavor.

Advanced NMR Spectroscopy: 19F NMR spectroscopy is a powerful tool for characterizing organofluorine compounds due to its high sensitivity and wide chemical shift range. wikipedia.orgchromatographyonline.com Advanced, multi-dimensional NMR techniques that correlate 19F with 1H and 13C nuclei can provide detailed structural information, including through-bond and through-space connectivities. rsc.org These techniques will be vital for unambiguously characterizing the products of new reactions and for studying the conformational preferences of the molecule in solution.

Computational Chemistry: Density Functional Theory (DFT) and other high-level ab initio methods can provide invaluable insights into the structure, stability, and reactivity of this compound. acs.org Computational studies can be used to:

Predict Conformational Preferences: The presence of the fluorine atom can significantly influence the conformational landscape of the molecule, which in turn can affect its reactivity. mdpi.com

Elucidate Reaction Mechanisms: Computational modeling can help to understand the pathways of new reactions and to predict the stereochemical outcomes.

Calculate Spectroscopic Parameters: Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental spectra. acs.org

| Technique | Information Gained | Potential Impact on Research |

| Advanced NMR (e.g., 2D 1H-19F HETCOR) | Precise structural elucidation, conformational analysis in solution, determination of coupling constants. rsc.org | Unambiguous characterization of new compounds, understanding of solution-phase behavior. |

| Computational Chemistry (e.g., DFT) | Ground and transition state geometries and energies, reaction pathways, predicted spectroscopic data. mdpi.comacs.org | Rationalization of observed reactivity, prediction of new reaction pathways, design of more selective catalysts. |

Expanding its Utility as a Building Block for Structurally Diverse Fluorinated Compounds

Fluorinated organic molecules are of immense importance in medicinal chemistry, agrochemicals, and materials science. datapdf.comacs.org this compound, with its two reactive functional groups, is a promising building block for the synthesis of a wide array of more complex fluorinated compounds.

Future research in this area could focus on:

Synthesis of Fluorinated Heterocycles: The α-fluoro ketone moiety can be a precursor to various heterocyclic systems through reactions with dinucleophiles. researchgate.net The alkene can also participate in cycloaddition reactions to form heterocyclic rings.

Access to Chiral Fluorinated Molecules: Asymmetric transformations of this compound could provide access to enantiomerically enriched fluorinated compounds, which are highly sought after in the pharmaceutical industry.

Incorporation into Biologically Active Scaffolds: The unique properties conferred by the fluorine atom, such as increased metabolic stability and altered acidity, make fluorinated building blocks attractive for drug discovery. acs.org this compound could be incorporated into larger molecules to modulate their biological activity.

Investigation into its Role in Atmospheric Chemistry and Degradation Pathways (if relevant)

Given that this compound is a volatile organic compound (VOC), its potential environmental fate is a relevant area of investigation. The atmospheric degradation of fluorinated ketones is primarily driven by photolysis and reaction with hydroxyl (OH) radicals. mdpi.com

Reaction with OH Radicals: The dominant atmospheric loss process for many VOCs is reaction with OH radicals. In the case of this compound, OH radicals can react at two main sites: abstraction of a hydrogen atom or addition to the carbon-carbon double bond. The presence of the electron-withdrawing ketone and fluorine atom will influence the rate of these reactions. The reaction of OH radicals with the double bond is expected to be a significant degradation pathway. acs.orgnih.gov

Photolysis: Ketones can undergo photolysis in the atmosphere upon absorption of UV radiation. mdpi.com The fluorine atom may influence the absorption spectrum and the quantum yield of photolysis. The atmospheric lifetime of fluorinated ketones can range from days to years, depending on their structure and reactivity. mdpi.comresearchgate.net

Further experimental and computational studies will be necessary to accurately determine the atmospheric lifetime and degradation pathways of this compound and to assess its potential contribution to atmospheric chemistry.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Fluoro-5-hexen-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of precursor ketones via electrophilic or nucleophilic pathways. For example, fluorination of 5-hexen-2-one using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions may yield the target compound. Reaction temperature (e.g., −78°C to room temperature) and solvent polarity (e.g., dichloromethane vs. THF) critically affect regioselectivity and side-product formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

- Data Consideration : Monitor reaction progress using TLC or GC-MS. Compare yields under varying conditions (e.g., 60% yield at −20°C vs. 45% at 25°C).

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar compounds?

- Methodological Answer :

- ¹H NMR : The vinylic proton (δ 5.2–5.8 ppm) and fluorine coupling (³JHF ~15–20 Hz) distinguish it from non-fluorinated analogs.

- ¹³C NMR : The carbonyl carbon (δ ~205 ppm) and fluorine-induced deshielding of adjacent carbons are diagnostic.

- IR : Strong C=O stretch (~1700 cm⁻¹) and C-F stretch (~1100 cm⁻¹).

- MS : Molecular ion peak at m/z 130 (C₆H₇FO) with fragmentation patterns reflecting α-cleavage near the ketone .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic fluorination reactivity of this compound intermediates?

- Methodological Answer : Use DFT calculations (Gaussian, ORCA) to map transition states and identify rate-limiting steps. Compare activation energies for fluorination at different positions (e.g., allylic vs. terminal sites). Experimental validation via kinetic isotope effects (KIEs) or substituent-dependent rate studies can resolve competing mechanisms (e.g., radical vs. polar pathways) .

- Data Contradiction : If experimental yields conflict with computational predictions (e.g., higher-than-expected fluorination at sterically hindered sites), re-evaluate solvent effects or catalyst participation .

Q. How can contradictory data in literature regarding the compound’s stability under acidic/basic conditions be resolved?

- Methodological Answer :

- Systematic Replication : Reproduce reported conditions (e.g., pH 2–12, 25–60°C) while controlling for oxygen/moisture.

- Analytical Triangulation : Combine HPLC (for degradation products), ¹⁹F NMR (to track fluorine loss), and Arrhenius modeling to quantify degradation kinetics.

- Controlled Variables : Test stability in inert (N₂) vs. aerobic environments to isolate oxidation pathways .

- Example : If one study reports rapid decomposition at pH 10 while another claims stability, compare buffer systems (e.g., phosphate vs. carbonate) or ionic strength effects .

Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?

- Methodological Answer :

- Catalyst Screening : Test chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) in asymmetric fluorination.

- Stereochemical Analysis : Use chiral HPLC or Mosher ester derivatization to determine enantiomeric excess (ee).

- Computational Guidance : MD simulations to predict catalyst-substrate binding modes and enantioselectivity trends .

Methodological Frameworks for Data Analysis

Key Considerations for Experimental Design

- Hypothesis Testing : Align synthetic routes with mechanistic hypotheses (e.g., "Fluorination proceeds via a carbocation intermediate") using isotopic labeling (²H/¹³C) or trapping experiments .

- Data Integrity : Ensure reproducibility by documenting exact reagent grades, equipment calibration, and environmental controls (humidity, light exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.